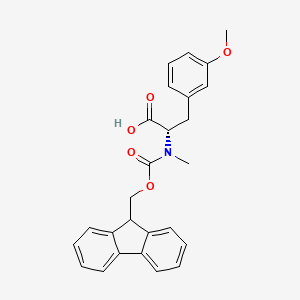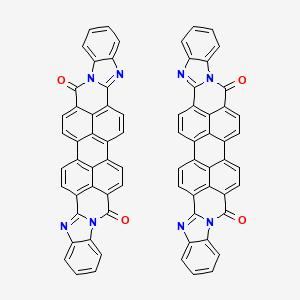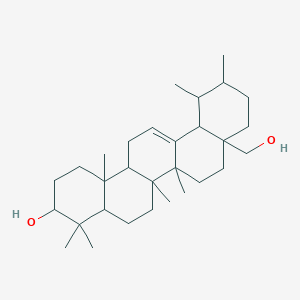![molecular formula C17H12F3N3O4 B12504816 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[3-(Trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}méthyl 6-méthoxypyridine-3-carboxylate est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de {3-[3-(Trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}méthyl 6-méthoxypyridine-3-carboxylate implique généralement plusieurs étapes, notamment la formation du cycle oxadiazole et l'introduction du groupe trifluorométhyle. Une méthode courante implique la réaction du 3-(trifluorométhyl)benzonitrile avec l'hydrate d'hydrazine pour former l'hydrazide correspondant. Cet intermédiaire est ensuite cyclisé avec un dérivé d'acide carboxylique approprié pour former le cycle oxadiazole. L'étape finale implique l'estérification avec l'acide 6-méthoxypyridine-3-carboxylique en milieu acide .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l'utilisation de la synthèse assistée par micro-ondes pour raccourcir les temps de réaction et améliorer la sélectivité . De plus, l'utilisation de réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki-Miyaura, peut être utilisée pour introduire efficacement le groupe trifluorométhyle .
Analyse Des Réactions Chimiques
Types de réactions
{3-[3-(Trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}méthyl 6-méthoxypyridine-3-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants forts pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réducteurs comme l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des conditions anhydres.
Substitution : Agents halogénants comme le N-bromosuccinimide (NBS) ou nucléophiles comme l'azoture de sodium.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du composé et divers analogues substitués en fonction des réactifs utilisés .
Applications de la recherche scientifique
{3-[3-(Trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}méthyl 6-méthoxypyridine-3-carboxylate a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de {3-[3-(Trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}méthyl 6-méthoxypyridine-3-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de traverser facilement les membranes cellulaires et d'interagir avec les cibles intracellulaires. Le cycle oxadiazole est connu pour s'engager dans des liaisons hydrogène et des interactions π-π avec les macromolécules biologiques, contribuant à sa bioactivité . Le composé peut inhiber des enzymes ou des récepteurs spécifiques, conduisant à ses effets biologiques observés .
Applications De Recherche Scientifique
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, contributing to its bioactivity . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Phénéthyl-3-[3-(trifluorométhyl)phényl]thiourée : Exhibe une activité de type gibbérelline et est utilisé comme régulateur de croissance des plantes.
Phénols et anilines trifluorométhylés : Connus pour leurs applications en chimie médicinale et en agrochimie.
Unicité
{3-[3-(Trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}méthyl 6-méthoxypyridine-3-carboxylate est unique en raison de la combinaison de son groupe trifluorométhyle, de son cycle oxadiazole et de sa partie méthoxypyridine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C17H12F3N3O4 |
|---|---|
Poids moléculaire |
379.29 g/mol |
Nom IUPAC |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl 6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H12F3N3O4/c1-25-13-6-5-11(8-21-13)16(24)26-9-14-22-15(23-27-14)10-3-2-4-12(7-10)17(18,19)20/h2-8H,9H2,1H3 |
Clé InChI |
WJBUNLZSOIEHOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



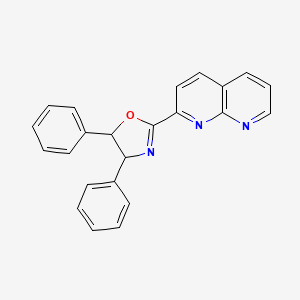
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
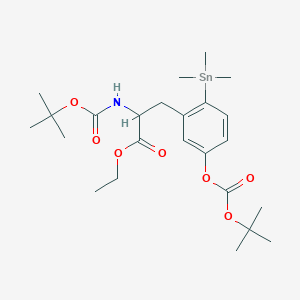
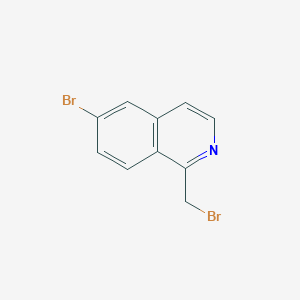

![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
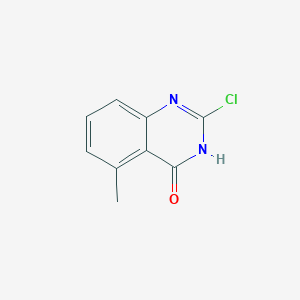
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
